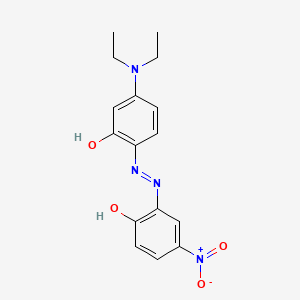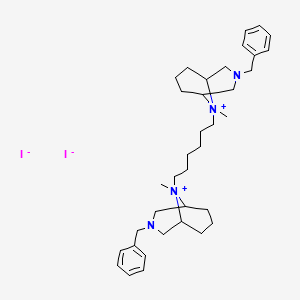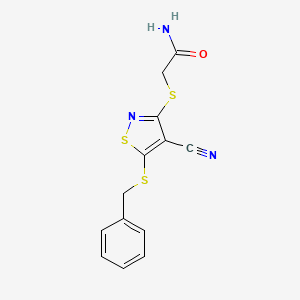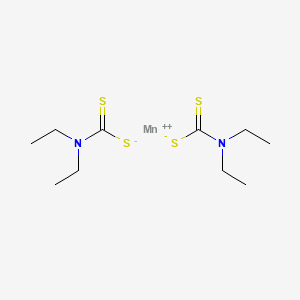
Bis(diethyldithiocarbamato-S,S')manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diethyldithiocarbamato-S,S’)manganese: is a coordination compound with the chemical formula C10H20MnN2S4 It is a manganese complex where the metal is coordinated by two diethyldithiocarbamate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(diethyldithiocarbamato-S,S’)manganese typically involves the reaction of manganese salts with diethyldithiocarbamate ligands. One common method is to react manganese(II) chloride with sodium diethyldithiocarbamate in an aqueous solution. The reaction is usually carried out under inert conditions to prevent oxidation of the manganese center .
Industrial Production Methods: Industrial production of bis(diethyldithiocarbamato-S,S’)manganese follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of glove bags or inert atmosphere chambers is common to handle the air-sensitive intermediates .
Chemical Reactions Analysis
Types of Reactions: Bis(diethyldithiocarbamato-S,S’)manganese undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.
Reduction: It can also be reduced under specific conditions to yield lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the diethyldithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other dithiocarbamate ligands or phosphine ligands.
Major Products Formed:
Oxidation: Higher oxidation state manganese complexes.
Reduction: Lower oxidation state manganese species.
Substitution: New manganese complexes with different ligands.
Scientific Research Applications
Chemistry: Bis(diethyldithiocarbamato-S,S’)manganese is used as a precursor in the synthesis of other manganese complexes. It is also studied for its magnetic properties and coordination chemistry .
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for further research in this area .
Industry: In the industrial sector, bis(diethyldithiocarbamato-S,S’)manganese is used in the production of rubber and as a stabilizer in the manufacturing of polymers. Its role as a catalyst in various chemical reactions is also being explored .
Mechanism of Action
The mechanism of action of bis(diethyldithiocarbamato-S,S’)manganese involves its ability to coordinate with various substrates through its manganese center. The compound can interact with biological molecules, potentially inhibiting or activating specific pathways. The manganese center can undergo redox reactions, which play a crucial role in its mechanism of action .
Comparison with Similar Compounds
- Bis(dimethyldithiocarbamato)manganese
- Tris(diethyldithiocarbamato)manganese
- Bis(diethyldithiocarbamato)iron
Uniqueness: Bis(diethyldithiocarbamato-S,S’)manganese is unique due to its specific coordination environment and the stability of its manganese center. Compared to similar compounds, it offers distinct magnetic properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
CAS No. |
15685-17-3 |
|---|---|
Molecular Formula |
C10H20MnN2S4 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N,N-diethylcarbamodithioate;manganese(2+) |
InChI |
InChI=1S/2C5H11NS2.Mn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
SCDJWNPJRZRMGZ-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


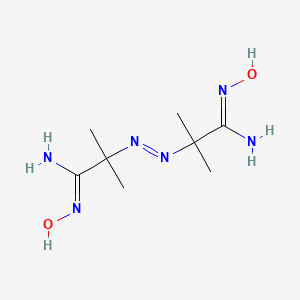
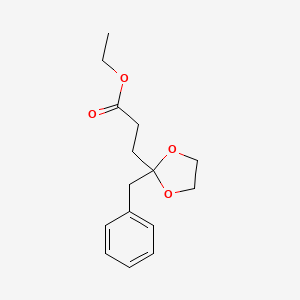


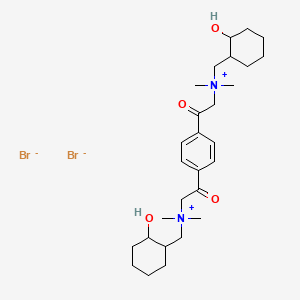


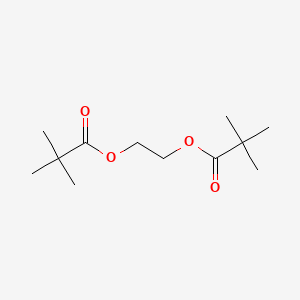

![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)

